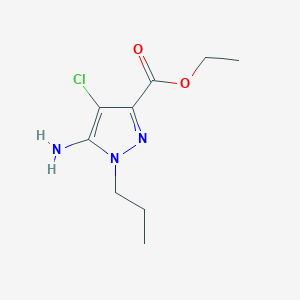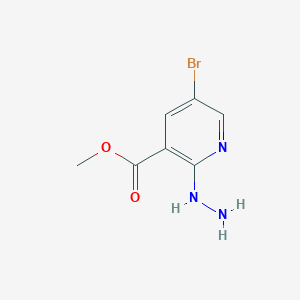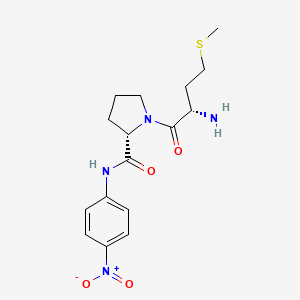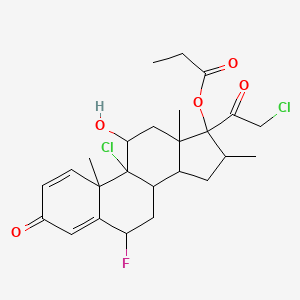![molecular formula C11H7F3OS B12070295 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol is a compound of significant interest in the field of organic chemistry. This compound features a phenol group substituted with a difluoromethyl-thienyl group and a fluorine atom. The presence of both fluorine and sulfur atoms in its structure imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-5-(difluoromethyl)thiophene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Phenol Group Addition: The phenol group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-[5-(methyl)-2-thienyl]-2-fluoro-phenol.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol involves its interaction with specific molecular targets. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Trifluoromethyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Methyl)-2-thienyl]-2-fluoro-phenol
- 4-[5-(Difluoromethyl)-2-furyl]-2-fluoro-phenol
Uniqueness
4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol is unique due to the presence of both difluoromethyl and thienyl groups. The difluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the thienyl group contributes to its electronic properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H7F3OS |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-[5-(difluoromethyl)thiophen-2-yl]-2-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-7-5-6(1-2-8(7)15)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
InChI Key |
YMLKZQUCQFLKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)

![tert-Butyl N-[2-(4-bromo-2-methyl-imidazol-1-yl)ethyl]-N-methyl-carbamate](/img/structure/B12070239.png)

![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)




![3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxododecyl)oxy]methyl]-, inner salt, 4-oxide, [R-(Z)]-](/img/structure/B12070288.png)


